Diphenyl phenylphosphoramidate
Description
Significance of Phosphoramidate (B1195095) Scaffolds in Modern Chemistry
Phosphoramidates, a class of organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond, hold a position of considerable significance in modern chemistry. Current time information in Bangalore, IN.mdpi.com These structures are analogs of phosphates where an oxygen atom is replaced by a nitrogen atom, a substitution that imparts unique chemical and physical properties. The P-N bond is a crucial linkage found in a variety of biologically active molecules and serves as a versatile scaffold in synthetic chemistry. acgpubs.org The utility of phosphoramidates extends across numerous fields, including medicinal chemistry, where they are investigated for antimicrobial, antiviral, and anticancer properties. mdpi.com In biotechnology, phosphoramidite (B1245037) chemistry is the cornerstone of automated DNA and RNA synthesis, enabling the production of oligonucleotides for research, diagnostics, and therapeutics. amerigoscientific.comtwistbioscience.com The modular nature of the phosphoramidate backbone allows for the introduction of diverse functionalities, making them valuable ligands in asymmetric catalysis. wikipedia.org
Scope and Relevance of Diphenyl Phenylphosphoramidate in Academic Investigations
Within the broad class of phosphoramidates, this compound has emerged as a compound of interest in academic research. ontosight.ai Its structure, featuring a central phosphorus atom bonded to a phenylamino (B1219803) group and two phenoxy groups, makes it a valuable model compound for studying the properties and reactivity of the P-N bond. ontosight.ai Academic investigations have explored its synthesis and its utility as a precursor for more complex molecules. scholarsresearchlibrary.com Researchers have shown interest in its potential applications in medicinal chemistry, particularly as a building block for bioactive compounds. ontosight.ai The compound's chemical transformations, such as hydrolysis, nucleophilic substitution, and coupling reactions, are subjects of study to understand its reactivity and expand its synthetic utility.
Historical Context of Phosphoramidate Synthesis and Early Discoveries
The history of phosphoramidate synthesis is rooted in the broader development of organophosphorus chemistry. One of the earliest methods for creating the P-N bond, reported in the 1940s, involved the reaction of phosphoryl trichloride (B1173362) with phenol (B47542) in the presence of pyridine (B92270) to produce a mixture of diphenylchlorophosphate and phenyldichlorophosphate. This mixture was then treated with ammonia (B1221849) or primary amines to form the phosphoramidate linkage. nih.gov A significant advancement came in 1964 with a method that involved refluxing sodium anilide or sodium diphenylamide with triphenylphosphate to yield diphenyl N-phenylphosphoramidate or diphenyl N,N-diphenylphosphoramidate through the elimination of phenol. mdpi.comnih.gov Throughout the mid-20th century, various research groups contributed to the development of new synthetic routes, including the Atherton-Todd reaction, which utilizes disubstituted hydrogen-phosphonates with amines and a chlorinating agent. These foundational studies established the fundamental principles of phosphoramidate synthesis and paved the way for the preparation and investigation of specific compounds like this compound. nih.gov
Chemical and Physical Properties of this compound
This compound is an organophosphorus compound with a distinct molecular structure and specific physical characteristics.
Chemical Structure and Molecular Formula
The chemical structure of this compound consists of a central pentavalent phosphorus atom double-bonded to an oxygen atom. The phosphorus atom is also singly bonded to a nitrogen atom, which is in turn bonded to a phenyl group, and to two oxygen atoms, each bonded to a phenyl group. ontosight.ai This arrangement of atoms gives the molecule its characteristic phosphoramidate functionality.
The molecular formula for this compound is C₁₈H₁₆NO₃P. chemical-suppliers.eunih.gov
Molecular Weight and Identification Numbers
The molecular weight of this compound is 325.3 g/mol . nih.gov It is uniquely identified in chemical databases by its CAS (Chemical Abstracts Service) number, which is 3848-51-9. ontosight.aichemical-suppliers.eu The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is N-diphenoxyphosphorylaniline. nih.gov
Physical Properties
The physical properties of this compound are summarized in the interactive table below.
| Property | Value |
| Physical State | Dark brown solid |
| Melting Point | ~210 °C |
| Boiling Point | 438.9 °C at 760 mmHg chemical-suppliers.eu |
| Density | 1.284 g/cm³ chemical-suppliers.eu |
| Solubility | <0.7 µg/mL in water at pH 7.4 nih.gov |
| Flash Point | 219.2 °C chemical-suppliers.eu |
Synthesis and Manufacturing Processes
The synthesis of this compound can be achieved through various laboratory-scale methods, with some having the potential for larger-scale production.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-diphenoxyphosphorylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NO3P/c20-23(19-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNQHYXSPNEFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191798 | |
| Record name | Phosphoramidic acid, phenyl-, diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659449 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3848-51-9 | |
| Record name | Phosphoramidic acid, N-phenyl-, diphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3848-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoramidic acid, phenyl-, diphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003848519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoramidic acid, phenyl-, diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPHENYL N-PHENYLPHOSPHORAMIDATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Diphenyl Phenylphosphoramidate and Its Derivatives
Established General Synthetic Routes to Phosphoramidates
Phosphoramidates, characterized by a phosphorus-nitrogen (P-N) bond, are a significant class of organophosphorus compounds. nih.gov The synthesis of these compounds, including diphenyl phenylphosphoramidate, can be achieved through several established routes. These methodologies can be broadly categorized into six main types: salt elimination, oxidative cross-coupling, azide-based reactions, reduction-mediated syntheses, hydrophosphinylation reactions, and phosphoramidate-aldehyde-dienophile (PAD) routes. nih.govresearchgate.netnih.gov
Salt Elimination Approaches
Salt elimination is a foundational and widely employed method for the formation of the P-N bond in phosphoramidates. nih.govresearchgate.net This approach typically involves the reaction of a phosphorus halide, most commonly a phosphoryl chloride, with an amine. The reaction proceeds with the elimination of a salt, usually a hydrohalide, which is often scavenged by a base.
A general representation of this reaction is the synthesis of this compound from diphenyl phosphoryl chloride and aniline (B41778). The use of a base, such as 1,4-dimethylpiperazine (B91421) (DMP) or triethylamine (B128534) (TEA), is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. scholarsresearchlibrary.com
Table 1: Examples of Salt Elimination Reactions for Phosphoramidate (B1195095) Synthesis
| Phosphorus Reagent | Amine | Base | Solvent | Product | Yield (%) |
| Diphenyl phosphoryl chloride | Aniline | 1,4-dimethylpiperazine | THF | This compound | Not specified |
| Diphenyl phosphoryl chloride | Various primary and secondary amines | 1,4-dimethylpiperazine | THF | Diphenyl phosphoramidates | 82-95 |
| Diphenyl chlorophosphate | 4-Aminoaniline/Dapsone | Triethylamine | Not specified | Intermediate for urea (B33335)/thiourea (B124793) derivatives | Not specified |
Data sourced from multiple studies. scholarsresearchlibrary.comacgpubs.org
The Atherton-Todd reaction is a classic example of a salt elimination process for synthesizing phosphoramidates. nih.gov It involves the reaction of a dialkyl phosphite (B83602) with an amine in the presence of carbon tetrachloride and a base. beilstein-journals.org While effective, this method's reliance on the environmentally hazardous carbon tetrachloride has led to the development of alternative protocols. rsc.org
Oxidative Cross-Coupling Strategies
Oxidative cross-coupling reactions provide an alternative pathway to phosphoramidates by forming the P-N bond through the oxidation of a P(O)-H compound and an amine. nih.govnih.gov These methods often utilize a metal catalyst or a chemical oxidant.
Copper-catalyzed aerobic oxidative coupling of H-phosphonates and amines has been demonstrated, using copper(I) iodide (CuI) as the catalyst and oxygen from the air as the oxidant. rsc.org Another efficient system employs zinc iodide (ZnI2) to trigger the oxidative cross-coupling of P(O)-H compounds and amines, offering good yields and short reaction times under mild conditions. nih.gov
Iodine-mediated oxidative cross-coupling has also been explored. nih.gov This can be performed with or without a solvent and sometimes in the presence of an additional oxidant like hydrogen peroxide. nih.gov These methods avoid the use of toxic halogenating agents like CCl4. nih.gov However, they can sometimes result in low yields and the formation of undesired side products. nih.gov
Table 2: Oxidative Cross-Coupling Methods for Phosphoramidate Synthesis
| P(O)-H Compound | Amine | Catalyst/Oxidant | Key Features | Yield Range (%) |
| H-phosphonates | Amines | CuI / Air (O2) | Aerobic oxidation | Not specified |
| P(O)-H compounds | Amines | ZnI2 / TBHP | Mild conditions, short reaction time | Good |
| Diethyl H-phosphonate | Amines/Sulfoximines | I2 / H2O2 | Catalytic, room temperature | 31-96 |
| Dialkyl H-phosphonates | Aryl amines | I2 (catalyst) | Solvent-free conditions | 0-88 |
Data compiled from various research articles. nih.govnih.govrsc.org
Azide-Based Reaction Pathways
Azide-based methodologies offer a distinct approach to phosphoramidate synthesis, often involving the reaction of an organophosphorus compound with an azide (B81097). nih.govnih.gov A prominent example is the Staudinger reaction, where a phosphine (B1218219) or phosphite reacts with an organic azide to form a phosphorimidate, which can then be hydrolyzed to the corresponding phosphoramidate. fu-berlin.de
A more direct route involves the reaction of a phosphoryl azide with an amine. rsc.orgrsc.org This transition-metal-free amination proceeds via nucleophilic attack of the amine on the phosphoryl azide, with the azide anion acting as a leaving group. rsc.orgrsc.org This method is notable for its simplicity, good functional group tolerance, and often high yields. rsc.orgrsc.org For instance, diphenyl phosphoryl azide reacts with a variety of primary and secondary amines in DMF at elevated temperatures to produce the corresponding phosphoramidates in good to excellent yields. rsc.orgrsc.org
Another strategy involves the in situ generation of an organic azide from an organic halide, followed by reaction with a trialkyl phosphite. nih.gov Copper-catalyzed reactions of phenylboronic acids or esters with a phosphorus source and an azide source have also been developed. nih.gov
Table 3: Synthesis of Phosphoramidates using Diphenyl Phosphoryl Azide and Various Amines
| Amine | Product Yield (%) |
| n-Propylamine | 84 |
| n-Butylamine | Excellent |
| Isobutylamine | Excellent |
| Isopropylamine | Excellent |
| tert-Butylamine | 55 (after 24h) |
| Tetrahydropyrrole | 85 |
| Piperidine | 78 |
| Morpholine | 90 |
Reaction Conditions: Diphenyl phosphoryl azide (0.2 mmol), amine (0.4 mmol), DMF (2 mL), 120 °C, 12 h. Data from Chen et al. rsc.orgrsc.org
Reduction-Mediated Syntheses
Reduction-mediated methods for phosphoramidate synthesis typically involve the reduction of a nitro- or nitroso-compound in the presence of a trivalent phosphorus reagent, such as a trialkyl phosphite. nih.gov The reaction proceeds through the reduction of the nitro group, followed by a rearrangement to form the P-N bond. nih.gov
For example, the reaction of 1-ethyl-2-nitrobenzene with triethyl phosphite can yield a phosphorimidate intermediate, which is then converted to the phosphoramidate. nih.gov These methods provide a pathway to N-arylphosphoramidates. nih.gov
Hydrophosphinylation Reactions
Hydrophosphinylation involves the addition of a P-H bond across a multiple bond, such as a nitrile (C≡N), to form phosphoramidates. nih.gov For instance, the reaction of sodium dialkyl phosphite with an alkyl nitrile can lead to the formation of a phosphoramidate after hydrolysis and isomerization. nih.gov Lanthanum-catalyzed direct double hydrophosphinylation of unactivated nitriles has also been reported as a method for synthesizing phosphoramidates. rsc.org
Phosphoramidate-Aldehyde-Dienophile (PAD) Routes
The Phosphoramidate-Aldehyde-Dienophile (PAD) reaction is a multicomponent reaction that constructs complex cyclic phosphoramidates in a single step. nih.gov This process involves the reaction of a phosphoramidate, an aldehyde, and a dienophile. researchgate.netua.es
The reaction mechanism is believed to proceed through an initial Knoevenagel condensation between the phosphoramidate and the aldehyde, followed by a Diels-Alder cycloaddition with the dienophile. This methodology allows for the diastereoselective synthesis of polysubstituted cyclohex-2-enyl-amine derivatives. researchgate.net
Specific Synthetic Protocols for this compound Structures
The preparation of this compound can be achieved through several established chemical pathways. These methods typically involve the formation of a crucial phosphorus-nitrogen bond from carefully selected phosphorus precursors and amines.
Synthesis via Phosphorus Oxychloride, Phenol (B47542), and Amine Condensation
A common and industrially relevant method for synthesizing diphenoxyphosphoranilide compounds, including this compound, involves a two-step process starting from phosphorus oxychloride. google.comgoogle.com
First, diphenyl chlorophosphate is synthesized by reacting phosphorus oxychloride with a phenol compound. google.comgoogle.com This reaction is often catalyzed by a Lewis acid, such as anhydrous aluminum trichloride (B1173362), magnesium chloride, or zinc chloride. google.comgoogle.com The molar ratio of phosphorus oxychloride to the phenol compound is typically optimized to favor the formation of the desired diphenyl chlorophosphate. google.com
In the second step, the synthesized diphenyl chlorophosphate is reacted with an aniline compound. google.comgoogle.com This reaction is carried out in a two-phase solvent system, which can consist of water and a chlorinated hydrocarbon, an aromatic hydrocarbon, or a halogenated aromatic hydrocarbon, in the presence of a base catalyst. google.comgoogle.com The reaction progress is monitored until the diphenyl chlorophosphate is consumed, yielding the final diphenoxyphosphoranilide product. google.com This method is noted for its simplicity, cost-effectiveness, and the high quality of the resulting product. google.com
A general synthesis route involves the reaction of phosphorus oxychloride with aniline, followed by the addition of phenol. ontosight.ai
Phosphoramidate Formation Utilizing Triphenylphosphate
An alternative approach to forming the P-N bond in phosphoramidates involves the use of triphenylphosphate. One historical method, reported in 1964, demonstrates the synthesis of diphenyl N-phenylphosphoramidate by refluxing sodium anilide with triphenylphosphate. nih.gov This reaction proceeds through the elimination of phenol. nih.gov
This method highlights the use of a pre-formed organophosphorus ester and a metalated amine to drive the formation of the phosphoramidate linkage.
Reactions Involving Diphenyl Phosphoryl Chloride and Amines
The reaction between diphenyl phosphoryl chloride (also known as diphenyl chlorophosphate) and amines is a direct and widely used method for the synthesis of this compound and its derivatives. google.com This method is often considered the simplest route for preparing these compounds. google.com
The general procedure involves dissolving diphenyl phosphoryl chloride and a primary or secondary amine, such as aniline, in a suitable solvent like tetrahydrofuran (B95107) (THF). The reaction can be facilitated by the addition of a catalytic amount of a base, for instance, 1,4-dimethylpiperazine (DMP), which also serves to neutralize the hydrogen chloride salt formed as a byproduct. The reaction mixture is typically stirred at an elevated temperature, for example, 60°C, for a period of one to three hours. Upon completion, the salt byproduct is filtered off, and the final product is purified from the filtrate, often by silica (B1680970) gel column chromatography.
| Reagent | Role | Solvent | Catalyst | Temperature |
| Diphenyl phosphoryl chloride | Phosphorus source | Tetrahydrofuran (THF) | 1,4-dimethylpiperazine (DMP) | 60°C |
| Aniline | Amine source |
This table summarizes a typical reaction condition for the synthesis of this compound from diphenyl phosphoryl chloride and aniline.
Generation from Diphenyl Phosphoric Acid and Amines in the Presence of Chlorinating Agents
Phosphoramidates can be synthesized directly from diphenyl phosphoric acid and an amine through an oxidative cross-coupling reaction facilitated by a chlorinating agent. This approach avoids the need to first synthesize diphenyl phosphoryl chloride.
One such method involves the use of trichloroacetonitrile (B146778) (Cl3CCN) as a chlorinating agent in the presence of a base like triethylamine (Et3N) to sequester the acid formed during the reaction. nih.gov This method has been successfully applied to a range of amines, including aniline, to produce the corresponding phosphoramidates in yields ranging from 53% to 93%. nih.gov
A similar strategy employs a combination of triphenylphosphine (B44618) (Ph3P) and carbon tetrachloride (CCl4) to facilitate the reaction between a phosphoric acid and an amine. nih.gov This method has been used to synthesize various P-N compounds with isolated yields between 30% and 75%. nih.gov More specifically, researchers have chlorinated diphenyl phosphoric acid with Ph3P and Cl3CCN before reacting it with an amine and triethylamine in dichloromethane (B109758) to achieve high yields of the desired phosphoramidate. koreascience.kr
| Chlorinating System | Base | Amine Scope | Yield Range |
| Cl3CCN | Et3N | Various, including aniline | 53-93% nih.gov |
| Ph3P / CCl4 | Not specified | Various | 30-75% nih.gov |
| Ph3P / Cl3CCN | Et3N | Aliphatic amines, aniline | High (e.g., 93% for benzylamine), lower for aniline koreascience.kr |
This table compares different chlorinating systems used for the synthesis of phosphoramidates from diphenyl phosphoric acid and amines.
Advanced and Catalytic Synthetic Approaches
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the formation of P-N bonds, including catalytic C-H activation strategies.
Iridium-Catalyzed C-H Phosphoramidation with Phosphoryl Azides
A significant advancement in phosphoramidate synthesis is the direct C-H phosphoramidation of arenes using an iridium catalyst. researchgate.netacs.orgnih.gov This method utilizes a phosphoryl azide, such as diphenylphosphoryl azide, as the nitrogen source. researchgate.netacs.orgnih.gov
The reaction typically involves an arene substrate containing a directing group, such as a pyridinyl, pyrazolyl, or quinolinyl group. acs.orgnih.gov The iridium catalyst facilitates the activation of a C-H bond on the arene, which then reacts with the phosphoryl azide to form the N-aryl phosphoramidate. researchgate.netacs.org This process occurs under mild conditions and demonstrates good tolerance for various functional groups, providing the desired products in good yields. acs.orgnih.gov This catalytic approach offers an efficient route to construct C-N bonds and synthesize a variety of N-aryl phosphoramidates. researchgate.net
| Catalyst System | Substrate | Nitrogen Source | Key Feature |
| Iridium-based catalyst | Arenes with directing groups (e.g., pyridinyl) | Phosphoryl azides | Direct C-H activation researchgate.netacs.orgnih.gov |
This table outlines the key components of the iridium-catalyzed C-H phosphoramidation reaction.
Copper-Catalyzed Transformation Pathways
Copper-catalyzed reactions represent a cornerstone in the synthesis of phosphoramidates, offering versatile pathways for the formation of carbon-nitrogen (C-N) and other carbon-heteroatom bonds. thieme-connect.com These methods, primarily the Ullmann and Chan-Lam couplings, are valued for their ability to proceed under relatively mild conditions. organic-chemistry.orgnih.govwikipedia.org The Ullmann condensation traditionally involves the copper-promoted reaction of aryl halides with amines, amides, or other nucleophiles, though it often requires high temperatures. wikipedia.orgacs.orgorganic-chemistry.org The Chan-Lam coupling provides a powerful alternative, facilitating the oxidative coupling of boronic acids with N-H containing compounds in the presence of a copper catalyst, often at room temperature and open to the air. organic-chemistry.orgnih.govacs.org
Researchers have developed numerous refinements to these classical methods. For instance, an efficient protocol for the aerobic oxidative coupling of amines and H-phosphonates uses copper(I) iodide (CuI) as the catalyst and molecular oxygen (O₂) from the air as the sole oxidant. rsc.org This approach exemplifies a greener version of copper catalysis. rsc.org Hayes and coworkers highlighted the critical role of ligands in copper-catalyzed phosphoramidate synthesis, noting that the choice of ligand significantly influences reaction outcomes, while the initial oxidation state of the copper catalyst is less crucial. nih.gov Their work also indicated that primary amines tend to couple more effectively than secondary amines, likely due to reduced steric hindrance. nih.gov
Further illustrating the versatility of this approach, Zhou et al. developed an aerobic copper-catalyzed dehydrocoupling method. nih.gov However, they observed that steric effects could limit its efficacy, as seen in the low yield (21%) when using dibutylamine (B89481) and diisopropyl H-phosphonate as substrates. nih.gov Beyond simple bond formation, copper-catalyzed intramolecular N-arylation of phosphoramidates has been successfully applied to synthesize complex medium- and large-sized nitrogen heterocycles, demonstrating the broad utility of this catalytic system. acs.org
Table 1: Examples of Copper-Catalyzed Phosphoramidate Synthesis
| Catalyst System | Reactants | Oxidant | Key Features | Reference |
|---|---|---|---|---|
| CuI | Amines, H-Phosphonates | O₂ (Air) | Aerobic, green conditions | rsc.org |
| Copper Catalyst with Ligands | Amines, H-Phosphonates | Not specified | Ligand choice is crucial; primary amines are more reactive | nih.gov |
| Copper(II) Acetate | Arylboronic Acids, Amines | Air (O₂) | Chan-Lam coupling; proceeds at room temperature | organic-chemistry.org |
| Copper(I) Iodide | Aryl Halides, Anilines | Not specified | Goldberg reaction, a type of Ullmann condensation | wikipedia.org |
Organophotocatalysis in Phosphoramidate Synthesis
A significant advancement in green chemistry is the use of organophotocatalysis for synthesizing phosphoramidates. tandfonline.comdp.tech This methodology employs visible light in conjunction with an organic dye to catalyze cross-dehydrogenative coupling reactions between phosphites and amines. researchgate.netresearchgate.netsoton.ac.uk This approach is celebrated for its sustainability, avoiding the use of transition metals and often simplifying product purification. researchgate.netsoton.ac.uk
In a typical organophotocatalytic system, an organic dye, such as Eosin Y, absorbs a photon from a visible light source, transitioning to an excited radical state. researchgate.net This excited dye then abstracts an electron from the nitrogen atom of the amine via a single-electron transfer process, initiating the coupling reaction. researchgate.net Guo et al. successfully utilized this strategy for the dehydrogenative cross-coupling of diethyl H-phosphonate with various amines, including aniline and its derivatives. researchgate.net A key advantage of this method is the ease of product isolation; often, a simple acid-base workup is sufficient to obtain the pure phosphoramidate in good yields, circumventing the need for chromatographic purification. researchgate.netsoton.ac.uk
Table 2: Organophotocatalytic Synthesis of Phosphoramidates
| Photocatalyst | Light Source | Reactants | Yield Range | Key Features | Reference |
|---|---|---|---|---|---|
| Organic Dyes (e.g., Eosin Y) | Visible Light | H-Phosphonates, Amines | 0-99% | Metal-free, sustainable, simple workup | researchgate.net |
Iodine-Mediated Reaction Systems
Iodine-mediated reactions offer another effective pathway for phosphoramidate synthesis, characterized by the use of iodine as a catalyst or mediator. nih.govresearchgate.net This approach is considered a greener alternative to traditional methods that rely on toxic halogenating agents like carbon tetrachloride (CCl₄). nih.govrsc.org The first iodine-mediated synthesis of phosphoramidates was reported by Nielsen and Caruthers in 1988, involving the reaction of a phosphite with n-butylamine. nih.gov
Subsequent research has expanded the scope and efficiency of this method. Chen et al. reported the synthesis of phosphoramidates from various aromatic and aliphatic amines and trialkyl phosphites using iodine. nih.gov While this method can produce high yields (up to 95%), it is sometimes prone to the formation of by-products such as H-phosphonates, trialkyl phosphates, and tetraalkyl diphosphates, particularly with lower-yielding substrates. nih.gov A systematic investigation by Peng and coworkers revealed that the reaction can proceed smoothly at room temperature in dichloromethane (CH₂Cl₂) and is open to the air, highlighting its practicality. researchgate.netrsc.org Iodine-mediated systems often utilize inexpensive oxidants and generate benign stoichiometric waste products like water or alkanols. nih.gov Variations of the method include using hydrogen peroxide (H₂O₂) as a co-catalyst or conducting the reaction under solvent-free conditions. nih.gov
Table 3: Iodine-Mediated Synthesis of Phosphoramidates
| Iodine Source/System | Reactants | Conditions | Yield Range | Notes | Reference |
|---|---|---|---|---|---|
| I₂ | Trialkyl Phosphites, Amines | CH₂Cl₂ at room temperature, open to air | Good to excellent | Practical and general method | researchgate.netrsc.org |
| I₂ / H₂O₂ | Diethyl H-phosphonate, Amines | 20 °C | 31-96% | Dehydrogenative cross-coupling | nih.gov |
| I₂ | Trialkyl Phosphites, Amines | Solvent-free | Not specified | Alternative reaction condition | nih.gov |
Metal-Free Synthetic Protocols
The development of metal-free synthetic protocols is driven by the need to eliminate potentially toxic and costly transition metal catalysts, particularly for applications in the pharmaceutical industry. rsc.orgrsc.org A prominent metal-free strategy for synthesizing phosphoramidates involves the reaction of phosphoryl azides with amines. rsc.orgresearchgate.net This method, developed by researchers including Chen et al. and Li et al., is noteworthy for proceeding without any metal or base catalysts. rsc.orgrsc.orgresearchgate.net
The reaction mechanism involves a nucleophilic substitution where the amine attacks the phosphoryl azide, leading to the formation of the P-N bond and the release of dinitrogen gas. researchgate.net This process exhibits good functional-group tolerance and is often conducted at elevated temperatures (e.g., 120 °C) in a solvent like dimethylformamide (DMF). rsc.org The yields for this transformation are generally good to excellent. rsc.orgrsc.org While other metal-free routes like the Atherton–Todd reaction exist, they often rely on environmentally harmful reagents such as stoichiometric amounts of CCl₄, making the phosphoryl azide-based method a more attractive and greener alternative. rsc.orgrsc.org
Table 4: Metal-Free Synthesis of Phosphoramidates via Phosphoryl Azide Amination
| Phosphoryl Azide | Amine | Conditions | Yield | Key Features | Reference |
|---|---|---|---|---|---|
| Diphenyl phosphoryl azide | n-propylamine | DMF, 120 °C, 12 h | 84% | Metal-free, base-free | rsc.orgrsc.org |
| Diphenyl phosphoryl azide | Benzylamine derivatives | DMF, 120 °C, 12 h | 85-92% | Good functional group tolerance | rsc.org |
| Diphenyl phosphoryl azide | Secondary cyclic amines | DMF, 120 °C, 12 h | 78-90% | Broad substrate scope | rsc.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for phosphoramidates, aiming to reduce environmental impact and improve safety and efficiency. iupac.orgsfedu.ru This involves developing methods that use less hazardous chemicals, employ safer solvents, and allow for catalyst recycling. researchgate.nethuarenscience.comresearchgate.net
Environmentally Benign Reaction Conditions
Several of the aforementioned synthetic strategies align with the goals of green chemistry by providing more environmentally benign reaction conditions.
Organophotocatalysis stands out as a particularly green method, as it uses visible light, an abundant energy source, and non-toxic organic dyes as catalysts, often in the absence of harsh reagents. researchgate.netsoton.ac.uk
Iodine-mediated systems contribute to greener synthesis by replacing highly toxic halogenating agents like CCl₄ with iodine, a less hazardous substance. nih.gov
Metal-free protocols , such as the amination of phosphoryl azides, eliminate the need for transition metal catalysts, which can be toxic and difficult to remove from the final product. rsc.orgrsc.org The use of green reaction media like ethanol-water mixtures further enhances the environmental profile of these methods. ijarse.com
Copper-catalyzed reactions have also been adapted to be more environmentally friendly. The use of air as the terminal oxidant in aerobic coupling reactions is a prime example, as it avoids the need for chemical oxidants and produces water as the only byproduct. rsc.org The development of protocols using safer solvents like THF at moderate temperatures also contributes to this goal. acgpubs.org
Table 5: Comparison of Green Synthetic Features
| Synthetic Method | Key Green Feature | Avoided Reagents/Conditions | Byproducts | Reference |
|---|---|---|---|---|
| Organophotocatalysis | Uses visible light and organic dyes | Transition metal catalysts | Minimal, often simple workup | researchgate.netsoton.ac.uk |
| Iodine-Mediation | Replaces toxic halogenating agents | CCl₄ | Water, Alkanols | nih.gov |
| Metal-Free Azide Amination | Avoids all metal catalysts | Transition metals, often base-free | N₂ | rsc.orgrsc.org |
| Aerobic Copper-Catalysis | Uses O₂ from air as the oxidant | Chemical oxidants | H₂O | rsc.org |
Catalyst Recycling and Reusability Considerations
A crucial aspect of sustainable synthesis is the ability to recover and reuse catalysts, which reduces waste and lowers costs, especially when using precious or rare metals. huarenscience.comhuarenscience.com
For homogeneous catalysts , which are in the same phase as the reactants, separation and recycling can be challenging. researchgate.net Strategies to overcome this include immobilizing the catalyst on a solid support or using multiphase systems that allow for easier separation. researchgate.net For example, some rhodium-based phosphoramidite (B1245037) ligand systems used in hydroformylation have shown remarkable stability, allowing the catalyst to be recycled for multiple runs with minimal loss of activity or selectivity. researchgate.net
Heterogeneous catalysts , which are in a different phase from the reaction mixture, are inherently easier to separate and reuse. tsijournals.com Researchers have developed heterogeneous catalysts for phosphoramidate synthesis, such as those based on bimetallic cyanide complexes (e.g., copper and cobalt), which are designed for environmental friendliness and reusability. sfedu.ru Similarly, HY zeolite has been demonstrated as an efficient and recyclable heterogeneous catalyst for the related synthesis of α-aminophosphonates. tsijournals.com While the direct application to this compound synthesis may require further research, these examples demonstrate a clear trend towards developing robust, recyclable catalytic systems to align phosphoramidate production with green chemistry principles. sfedu.rutsijournals.com
Solvent-Free and Alternative Solvent Systems for Enhanced Efficiency
In recent years, the principles of green chemistry have increasingly influenced the synthesis of organophosphorus compounds, including phosphoramidates. huarenscience.com This has led to the development of methodologies that minimize or eliminate the use of volatile and hazardous organic solvents, aiming for processes with higher efficiency, simpler operation, and a reduced environmental footprint. researchgate.netijrap.net Key strategies in this domain include solvent-free reactions and the substitution of conventional solvents with more benign alternatives. tandfonline.comresearchgate.net
Solvent-Free Synthesis
Solvent-free, or solid-state, reactions represent a significant advancement in green synthetic chemistry. ijrap.net These methods not only prevent pollution associated with solvent waste but can also lead to unique reactivity and selectivity. rsc.org
Mechanochemical Synthesis (Ball Milling): Mechanochemistry, which uses mechanical force to induce chemical reactions, is a prominent solvent-free technique. researchgate.net Ball milling, a common mechanochemical method, involves grinding reagents together in a specialized jar with milling balls. rsc.orgbeilstein-journals.org This approach eliminates the need for bulk solvents, reduces waste, and can shorten reaction times. rsc.org While specific applications to this compound are emerging, the methodology has been successfully applied to a wide range of organic syntheses, including the formation of carbon-nitrogen bonds crucial for phosphoramidates. beilstein-journals.org For instance, the mechanochemical synthesis of phosphorus ylides for one-pot, solvent-free Wittig reactions demonstrates the potential of this technique within organophosphorus chemistry. beilstein-journals.org
Iodine-Mediated Solvent-Free Synthesis: Research has demonstrated the viability of iodine-mediated synthesis of phosphoramidates under solvent-free conditions. This method involves the dehydrogenative cross-coupling of a dialkyl H-phosphonate and an amine, catalyzed by iodine. The reaction proceeds efficiently at room temperature, offering a metal-free and operationally simple route to the phosphoramidate linkage.
Interactive Data Table: Comparison of Solvent vs. Solvent-Free Iodine-Mediated Synthesis
Users can filter the data below to compare reaction conditions.
| Catalyst System | Solvent | Reaction Time | Yield (%) | Reference |
| Iodine | Acetonitrile | 3.5 hours | 92 | mdpi.com |
| Iodine | Solvent-Free | 2 hours | 94 | mdpi.com |
As shown in the table, the solvent-free approach not only provides a slightly higher yield but also significantly reduces the reaction time compared to the reaction run in acetonitrile. mdpi.com
Alternative Solvent Systems
The replacement of hazardous solvents with greener alternatives is another cornerstone of sustainable phosphoramidate synthesis. sigmaaldrich.com These alternatives are chosen for their lower toxicity, biodegradability, and safer handling profiles.
Aqueous Ethanol (B145695): An efficient and environmentally friendly protocol for synthesizing primary phosphoramidates has been developed using aqueous ethanol as a green reaction medium. researchgate.net The method involves the reaction of various halides with a phosphite via the in-situ formation of an azide. This process is notable for being metal-free, high-yielding, and proceeding at room temperature. researchgate.net The use of an equimolar ethanol-water mixture serves as a benign solvent system, avoiding the need for hazardous organic solvents typically used in such syntheses. researchgate.net
Interactive Data Table: Effect of Ultrasound on Bisphosphonate Conjugate Synthesis
Click on the headers to sort the data.
| Synthesis Method | Reaction Time | Overall Yield (%) | Reference |
| Conventional Stirring | 48 hours | Not specified (lower) | rsc.org |
| Ultrasound-Assisted | 2 hours | Up to 92% | rsc.org |
This data highlights the significant process intensification achieved through sonication, leading to faster and more efficient synthesis. rsc.org
Other Green Solvents: The toolbox of green solvents is expanding. Ethers like Cyclopentyl methyl ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF) are presented as safer, more stable alternatives to solvents like tetrahydrofuran (THF) and dichloromethane. sigmaaldrich.com 2-MeTHF, in particular, can be derived from renewable resources like corncobs. sigmaaldrich.com While their specific use in this compound synthesis is not extensively documented, their properties make them suitable candidates for developing greener protocols for a variety of organometallic and nucleophilic reactions involved in phosphoramidate chemistry. sigmaaldrich.com
Reaction Mechanisms and Mechanistic Investigations of Diphenyl Phenylphosphoramidate
Laboratory-Scale Synthesis Methods
A common laboratory synthesis involves the reaction of diphenyl phosphoryl chloride with aniline (B41778). This reaction is often carried out in a solvent such as tetrahydrofuran (B95107) (THF) and may be catalyzed by a base like 1,4-dimethylpiperazine (B91421) (DMP) to improve efficiency. acgpubs.org The reaction mixture is typically stirred at an elevated temperature, for instance, 60°C, for a period of 1 to 3 hours. Following the reaction, the resulting salt byproduct is filtered off, and the crude product is purified, commonly by silica (B1680970) gel column chromatography.
Another established method involves the reaction of diphenyl phosphoric acid with an amine in the presence of a chlorinating agent like trichloroisocyanuric acid or trichloroacetonitrile (B146778) (Cl₃CCN) and a base such as triethylamine (B128534) (Et₃N). nih.gov The base serves to neutralize the acid formed during the reaction. nih.gov
A historical synthesis reported in 1964 involves the reaction of sodium anilide with triphenylphosphate, where phenol (B47542) is eliminated to form diphenyl N-phenylphosphoramidate. mdpi.comnih.gov
Industrial-Scale Manufacturing
While specific details on the industrial-scale manufacturing of diphenyl phenylphosphoramidate are not extensively documented in the public domain, the laboratory methods provide a basis for potential scale-up. The salt elimination route using diphenyl phosphoryl chloride and aniline is a plausible candidate for industrial production due to its relatively mild conditions and good yields. nih.gov However, challenges for large-scale application of certain methods include the use of hazardous reagents like chlorinating agents, which can pose environmental and safety concerns.
Applications in Organic Synthesis
This compound serves as a valuable building block and reagent in the field of organic synthesis.
Applications of Diphenyl Phenylphosphoramidate in Advanced Chemical Research
Reagent in Phosphorylation Reactions
Diphenyl phenylphosphoramidate can act as a phosphorylating agent, introducing the diphenylphosphoryl group into other molecules. While not as common as other phosphorylating agents, its structure allows for the transfer of the (PhO)₂P(O)- moiety under specific reaction conditions. The presence of the P-N bond allows for its cleavage and subsequent formation of new phosphorus-containing bonds.
FabI Inhibition in Pathogenic Microorganisms
Antioxidant Properties and Related Mechanisms
Formation of Phosphoramidate-Containing Molecules
A primary application of this compound in organic synthesis is as a precursor for creating more complex molecules containing the phosphoramidate (B1195095) scaffold. Its structure can be modified through reactions at the nitrogen or the phenyl rings. For example, it has been used as a starting material in palladium-catalyzed N-alkenylation reactions with alkenes to produce N-alkenyl-N-aryl phosphoramidates. mdpi.com It has also been used in the synthesis of novel urea (B33335) and thiourea (B124793) derivatives of diphenylphosphoramidate, which have been investigated for their biological activities. scholarsresearchlibrary.com
Role in Medicinal Chemistry and Drug Discovery
The phosphoramidate scaffold is of significant interest in medicinal chemistry, and this compound and its derivatives are explored for their potential therapeutic applications.
Advanced Analytical and Spectroscopic Characterization of Diphenyl Phenylphosphoramidate
Building Block for Bioactive Compounds
Diphenyl phenylphosphoramidate serves as a key intermediate in the synthesis of various compounds with potential biological activity. ontosight.aiontosight.ai The P-N linkage is a critical structural element in many biologically active compounds. acgpubs.org Researchers have synthesized series of diphenyl substituted aryl phosphoramidates and evaluated their antimicrobial properties. acgpubs.org These studies indicate that compounds within this chemical family can exhibit notable antibacterial and antifungal activities. The accessibility of this compound through established synthetic methods makes it an attractive starting point for developing new therapeutic agents.
Carbon-13 NMR (13C NMR) for Carbon Skeletal Analysis
Investigations as a Potential Therapeutic Agent
While this compound itself is primarily viewed as a synthetic intermediate, its derivatives have been the subject of investigations into their potential as therapeutic agents. For instance, modified diphenyl phosphoramidates have been studied for their anti-HIV properties. The general class of phosphoramidates has been explored for a wide range of biological activities, including as antimicrobial, antioxidant, anticancer, and antiviral agents. mdpi.com
Spectroscopic and Analytical Data
The structural characterization of this compound is confirmed through various spectroscopic techniques.
Theoretical and Computational Investigations of Diphenyl Phenylphosphoramidate
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of diphenyl phenylphosphoramidate typically shows multiplets in the aromatic region, generally between 7.17 and 7.84 ppm, corresponding to the protons on the three phenyl rings.
¹³C NMR: The carbon-13 NMR spectrum displays signals for the aromatic carbons in the range of 120–165 ppm.
³¹P NMR: The phosphorus-31 NMR spectrum is crucial for confirming the phosphorus environment. For phosphoramidates like this compound, the ³¹P signal appears around 0.68 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands that confirm its functional groups. Key peaks include those for the P=O (phosphoryl) and P-N stretching vibrations, which are typically observed around 1248 cm⁻¹ and 1193 cm⁻¹, respectively. A band around 761 cm⁻¹ is also characteristic.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound shows a prominent molecular ion peak at m/z 325, corresponding to its molecular weight. The fragmentation pattern includes the loss of a phenoxyl group to give a fragment at m/z 232 and the loss of phenol (B47542) to form a fragment at m/z 231.
Recent Advances and Future Research Directions
Future Research Directions and Emerging Applications
New Applications and Synthetic Methods
Recent research continues to explore the synthetic utility and potential applications of diphenyl phenylphosphoramidate and related compounds. A notable recent advancement is the use of palladium-catalyzed cross-coupling reactions to synthesize N-alkenyl-N-aryl phosphoramidates from N-aryl phosphoramidates like this compound. mdpi.com This method provides a novel route to functionalized phosphoramidates. Furthermore, green and efficient protocols for the synthesis of diphenyl substituted aryl phosphoramidates using catalytic amounts of bases like 1,4-dimethylpiperazine (B91421) are being developed to improve the sustainability of these synthetic processes. acgpubs.org
Future Research Trends
Future research is likely to focus on several key areas. The development of more efficient and environmentally friendly synthetic methods for phosphoramidates will remain a priority. mdpi.com There is also a growing interest in the application of phosphoramidates as ligands in catalysis, particularly in asymmetric synthesis. wikipedia.org In medicinal chemistry, the design and synthesis of novel phosphoramidate-based compounds with enhanced biological activity and improved stability will continue to be a major research driver. nih.gov The exploration of phosphoramidates as prodrugs to improve the delivery and efficacy of therapeutic agents is another promising avenue for future investigation. mdpi.com
Q & A
Q. What are the key physicochemical properties of diphenyl phenylphosphoramidate relevant to experimental handling and storage?
Researchers must consider the compound’s density (1.284 g/cm³), boiling point (438.9°C at 760 mmHg), and steam pressure (6.66 × 10⁻⁸ mmHg at 25°C) to design appropriate storage conditions (e.g., inert atmosphere, low humidity). Its refractive index (1.634) and molecular weight (325.3 g/mol) are critical for purity assessment and solvent selection . Stability under thermal stress should be tested via thermogravimetric analysis (TGA), and hygroscopicity must be evaluated to prevent hydrolysis.
Q. What synthetic methodologies are recommended for this compound, and how can reaction efficiency be optimized?
Phosphorus fluoride exchange (PFEx) click chemistry is a robust method for synthesizing phosphoramidates. Key steps include:
- Using arylphosphonites and azides in a stepwise reaction to minimize side products .
- Optimizing solvent polarity (e.g., dichloromethane or THF) to enhance nucleophilic substitution efficiency.
- Monitoring reaction progress via <sup>31</sup>P NMR to track phosphorus intermediates .
- Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate high-purity product .
Q. How should researchers approach the characterization of this compound using spectroscopic and chromatographic techniques?
- Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm aromatic proton environments and substituent effects. <sup>31</sup>P NMR is critical for verifying phosphorus connectivity (δ ~10–20 ppm for phosphoramidates) .
- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity. GC-MS with electron ionization can detect degradation products .
- Elemental Analysis : Validate molecular formula (C18H16NO3P) with combustion analysis .
Advanced Research Questions
Q. What mechanistic insights exist regarding the formation of this compound under varying alcohol conditions?
Reaction mechanisms are sensitive to alcohol nucleophilicity. For example:
- Aromatic alcohols (e.g., p-cresol) require prior activation via trifluoroethylation to enhance reactivity .
- Aliphatic alcohols (e.g., CF3CH2OH) facilitate faster phosphite intermediate formation. Researchers should use kinetic studies (e.g., stopped-flow UV-Vis) to compare activation energies and optimize stepwise addition sequences .
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound derivatives?
- DFT Calculations : Model transition states to predict regioselectivity in phosphorylation reactions.
- Molecular Dynamics : Simulate solvent effects on hydrolysis rates (e.g., water vs. DMSO) .
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction yields to design derivatives .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?
Challenges include matrix interference and low volatility. Solutions:
- Sample Prep : Use solid-phase extraction (C18 cartridges) to isolate the compound from biological fluids .
- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for high specificity (e.g., m/z 325 → 154 transition) .
- Calibration : Employ isotopically labeled internal standards (e.g., <sup>13</sup>C6-diphenyl analogs) to correct for matrix effects .
Q. How should researchers address contradictory data regarding the biological activity of this compound across different model systems?
- Cross-Validation : Replicate assays in parallel systems (e.g., in vitro enzymatic vs. cell-based assays) .
- Dose-Response Analysis : Test activity across a broad concentration range (nM to mM) to identify threshold effects.
- Metabolite Screening : Use LC-HRMS to rule out interference from degradation products .
- Species-Specific Factors : Compare enzyme orthologs (e.g., human vs. rodent acetylcholinesterase) to explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
